molecular formula C22H27N3O3 B5985425 2-[2-[[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid CAS No. 6068-08-2

2-[2-[[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid

Cat. No.: B5985425
CAS No.: 6068-08-2
M. Wt: 381.5 g/mol
InChI Key: MJUYXQUWGROUCM-UHFFFAOYSA-N
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Description

2-[2-[[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring, a phenyl group, and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-[2-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-17-7-8-20(18(2)13-17)15-24-9-11-25(12-10-24)23-14-19-5-3-4-6-21(19)28-16-22(26)27/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUYXQUWGROUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3OCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362268
Record name 2-[2-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6068-08-2
Record name 2-[2-[[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2,4-dimethylbenzyl chloride with piperazine to form 4-[(2,4-dimethylphenyl)methyl]piperazine.

    Iminomethylation: The piperazine derivative is then reacted with formaldehyde and a suitable amine to introduce the iminomethyl group.

    Phenoxyacetic Acid Formation: The final step involves the reaction of the iminomethylated piperazine derivative with phenoxyacetic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or piperazine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-[2-[[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 4-[(2,4-Dimethylphenyl)methyl]piperazine
  • Phenoxyacetic acid derivatives

Uniqueness

2-[2-[[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]phenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industry.

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